molecular formula C15H24O2 B1247650 trans-Dihydroconfertifolin

trans-Dihydroconfertifolin

Cat. No. B1247650
M. Wt: 236.35 g/mol
InChI Key: UQUIQVFHSGQDRL-OXJKWZBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Dihydroconfertifolin is a natural product found in Dysidea with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of trans-Dihydroconfertifolin : Trienes were obtained from ethyl 4-acetoxy-3-oxobutanoate and 6-iodo-3-methyl-1,3-hexadiene, leading to intramolecular Diels-Alder cyclization, producing tricyclic lactones. These were then converted into this compound. This illustrates the synthetic pathway to produce this compound and its chemical properties (Taber et al., 2002).

Biological Activities

  • Interactions in Biological Systems : Studies on dihydrofolate reductase fusion proteins, related to this compound, show their importance in studying the conformational properties of polypeptides in biological systems. This research could indicate potential applications of this compound in understanding membrane interactions and drug mechanisms (Häusler et al., 1996).

Potential Therapeutic Applications

  • Health-Promoting Effects : Taxifolin, a compound related to this compound, exhibits potential for managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. This suggests that this compound might have similar health-promoting effects, warranting further investigation into its therapeutic potential (Sunil & Xu, 2019).

properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3aR,5aS,9aS,9bS)-6,6,9a-trimethyl-3a,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H24O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h10-12H,4-9H2,1-3H3/t10-,11+,12+,15-/m1/s1

InChI Key

UQUIQVFHSGQDRL-OXJKWZBOSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2COC3=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3C2COC3=O)C)C

synonyms

dihydroconfertifolin
trans-dihydroconfertifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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